molecular formula C13H26O2 B12645070 3-Methylbutyl 2-methylheptanoate CAS No. 94133-55-8

3-Methylbutyl 2-methylheptanoate

Cat. No.: B12645070
CAS No.: 94133-55-8
M. Wt: 214.34 g/mol
InChI Key: LRFCJZFOGFVMEL-UHFFFAOYSA-N
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Description

3-Methylbutyl 2-methylheptanoate (CAS 94133-55-8) is a chemical ester with the molecular formula C13H26O2 and an average molecular mass of 214.35 g/mol . This compound is characterized as a high-purity liquid and serves as a well-defined reference material for researchers, particularly in the field of analytical chemistry. It is suited for use in gas chromatography-mass spectrometry (GC-MS) methods development, where it can aid in the calibration of equipment and the identification of unknown volatile compounds in complex mixtures . While its specific biological or mechanistic research applications are not yet widely reported in the literature, its structural properties make it a compound of interest for studies involving the synthesis and analysis of flavor and fragrance esters, or as a standard in metabolomics and profiling of natural products . Researchers value this compound for its utility in creating definitive analytical benchmarks. This product is intended for research and development purposes exclusively and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

94133-55-8

Molecular Formula

C13H26O2

Molecular Weight

214.34 g/mol

IUPAC Name

3-methylbutyl 2-methylheptanoate

InChI

InChI=1S/C13H26O2/c1-5-6-7-8-12(4)13(14)15-10-9-11(2)3/h11-12H,5-10H2,1-4H3

InChI Key

LRFCJZFOGFVMEL-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C)C(=O)OCCC(C)C

Origin of Product

United States

Nomenclature and Structural Characteristics of 3 Methylbutyl 2 Methylheptanoate

Systematic IUPAC Naming Conventions

The name "3-Methylbutyl 2-methylheptanoate" is derived from the standard International Union of Pure and Applied Chemistry (IUPAC) nomenclature for esters. Esters are chemical compounds formed from the reaction of a carboxylic acid and an alcohol. wikipedia.orglibretexts.org The IUPAC naming convention for esters follows a two-part structure derived from these parent molecules. libretexts.orgucalgary.ca

Alcohol Component : The first part of the name identifies the alcohol group. In this case, "3-methylbutyl" comes from the alcohol 3-methylbutanol. The "-anol" suffix of the alcohol is replaced with "-yl".

Carboxylic Acid Component : The second part of the name identifies the carboxylic acid. "2-methylheptanoate" originates from 2-methylheptanoic acid. The "-oic acid" suffix of the carboxylic acid is replaced with "-oate". libretexts.orgucalgary.ca

Therefore, the name systematically describes the ester formed from the condensation of 3-methylbutanol and 2-methylheptanoic acid.

ComponentParent MoleculeIUPAC Name Fragment
Alcohol3-methylbutanol3-methylbutyl
Carboxylic Acid2-methylheptanoic acid2-methylheptanoate
Resulting Ester This compound

Chemical Class and Subclass Delineation: Fatty Acid Ester

This compound is classified as a fatty acid ester. foodb.cahmdb.cafoodb.cahmdb.ca This classification is based on its structural components.

Fatty Acids : These are carboxylic acids with an aliphatic chain. While many naturally occurring fatty acids are unbranched, the term also encompasses branched-chain structures like the 2-methylheptanoic acid component of this ester. wikipedia.orgmicrobenotes.com

Fatty Acid Esters (FAEs) : FAEs are formed when a fatty acid combines with an alcohol. wikipedia.org They are a major class of lipids. wikipedia.org

The chemical taxonomy places this compound within a hierarchical structure:

Kingdom : Organic compounds

Super Class : Lipids and lipid-like molecules foodb.cahmdb.ca

Class : Fatty Acyls hmdb.ca

Sub Class : Fatty acid esters foodb.cahmdb.ca

This classification is consistent for similar branched-chain esters, which are also categorized as fatty acid esters. foodb.cahmdb.cafoodb.cahmdb.ca

Isomeric Considerations and Related Branched-Chain Esters

Isomers are molecules that share the same molecular formula but have different arrangements of atoms. This compound, with a molecular formula of C13H26O2, has several structural isomers. larodan.comnih.govnih.govnist.govnist.gov Structural isomerism can arise from differences in the branching of the carbon skeleton or the position of the ester functional group.

Branched-chain esters, like the subject compound, are widespread in nature and contribute to the aromas of fruits and other natural products. acs.org To illustrate the concept of isomerism in this class, two related, smaller branched-chain esters can be compared: 3-Methylbutyl 2-methylbutanoate and 2-Methylbutyl 3-methylbutanoate . Both are structural isomers with the molecular formula C10H20O2. nih.gov

3-Methylbutyl 2-methylbutanoate : This ester is formed from 3-methylbutanol and 2-methylbutanoic acid. nist.gov It is known for its fruity, apple-like aroma. hmdb.casigmaaldrich.com

2-Methylbutyl 3-methylbutanoate : This isomer is formed from 2-methylbutanol and 3-methylbutanoic acid (isovaleric acid). nih.gov

The key difference lies in the location of the methyl branches on both the alcohol and carboxylic acid portions of the molecules, which alters their chemical and physical properties.

Comparison of Related Branched-Chain Ester Isomers
Property3-Methylbutyl 2-methylbutanoate2-Methylbutyl 3-methylbutanoate
Molecular Formula C10H20O2 sigmaaldrich.comC10H20O2 foodb.ca
Molecular Weight 172.26 g/mol sigmaaldrich.com172.26 g/mol nih.gov
Parent Alcohol 3-Methylbutanol (Isoamyl alcohol)2-Methylbutanol
Parent Carboxylic Acid 2-Methylbutanoic acid3-Methylbutanoic acid (Isovaleric acid)
IUPAC Name 3-methylbutyl 2-methylbutanoate hmdb.ca2-methylbutyl 3-methylbutanoate hmdb.ca
Common Synonyms Isoamyl 2-methylbutyrate nist.gov2-Methylbutyl isovalerate nih.gov

Natural Occurrence and Biological Distribution of 3 Methylbutyl 2 Methylheptanoate

Occurrence in Plant Kingdom

In plants, 3-Methylbutyl 2-methylbutanoate is synthesized as part of the complex mixture of volatile compounds that contribute to the aroma of fruits and the composition of essential oils.

The aroma of many fruits is determined by a complex blend of volatile compounds, with esters being a major class responsible for fruity notes. mdpi.com 3-Methylbutyl 2-methylbutanoate has been identified as a component of the volatilome—the complete set of volatile compounds—in several fruits. It is present in apples, strawberries, and bananas. hmdb.ca

During the ripening of bananas, the profile of volatile esters changes significantly. Studies on banana cultivars have identified related compounds like 3-methylbutyl butanoate and 3-methylbutyl 3-methylbutanoate as key contributors to the characteristic aroma. researchgate.netembrapa.br For instance, in the 'Nanicão' banana cultivar, the concentration of 3-methylbutyl butanoate was found to be drastically reduced under cold storage, which suggests that its production is a sensitive part of the ripening process that can be inhibited by low temperatures. embrapa.br Similarly, the analysis of cantaloupe melons has shown that numerous esters, including methyl 2-methylbutanoate, become dominant as the fruit matures, highlighting the role of these compounds in signaling ripeness. scispace.com

The production of these esters is a result of yeast metabolism during fermentation processes as well, which is relevant for fruit-based products like wine. mdpi.com

The presence and concentration of 3-Methylbutyl 2-methylbutanoate and its isomers vary across different fruit species and even between cultivars of the same species.

Banana: This compound is a known volatile in bananas. hmdb.ca Research comparing 'Nanicão' and 'Prata' banana cultivars revealed differences in their volatile profiles, with esters like 3-methylbutyl butanoate being among the most abundant volatiles in 'Nanicão' during ripening. embrapa.br The production of these esters in 'Nanicão' was significantly more affected by cold storage than in the 'Prata' cultivar, indicating different metabolic responses to temperature stress. embrapa.br

Apple and Strawberry: 3-Methylbutyl 2-methylbutanoate is reported to be present in both apples and strawberries, contributing to their sweet and fruity organoleptic properties. hmdb.casigmaaldrich.com

Jackfruit: In jackfruit, a related compound, isopentyl 3-methylbutanoate (another name for 3-methylbutyl 3-methylbutanoate), was identified as imparting a fruity, apple-like aroma. core.ac.uk

Table 1: Occurrence of 3-Methylbutyl 2-methylbutanoate and Related Esters in Various Fruits

Occurrence in Animal Kingdom

In the animal kingdom, esters play a crucial role in chemical communication, particularly among insects, where they can function as pheromones or defensive compounds.

While direct identification of 3-Methylbutyl 2-methylbutanoate in insect secretions is not prominent in the reviewed literature, structurally similar esters are well-documented as semiochemicals. For example, hexyl 3-methylbutanoate has been identified in the scent glands of the butterfly Heliconius cydno. nih.gov In many moth species, acetate (B1210297) esters, formed from fatty alcohols, are common pheromone components. nih.gov Another related compound, neryl (S)-2-methylbutanoate, serves as an aggregation pheromone for the Western flower thrips (Frankliniella occidentalis), attracting both males and females. mdpi.com The presence of these similar ester compounds in insect secretions points to a conserved biochemical pathway for producing chemical signals.

The biosynthesis of ester-based pheromones and other semiochemicals in insects is a well-studied field. The process generally begins with fatty acid synthesis. nih.gov These fatty acid precursors then undergo a series of enzymatic modifications, including desaturation to create double bonds, followed by reduction to fatty alcohols. nih.gov The final step in producing ester pheromones is often catalyzed by acetyltransferases, which convert the fatty alcohols into acetate esters. nih.gov

These ester compounds are crucial for intraspecific communication, such as mate finding. frontiersin.org The production of fruity esters by yeasts has also been linked to attracting insects, suggesting a co-evolutionary relationship where insects are drawn to the scent of a food source, and in turn, help disperse the yeast. nih.gov The diversity of these chemical signals is vast, with different species producing unique blends of compounds that ensure reproductive isolation and efficient communication. frontiersin.org

Table 2: Examples of Esters in Insect Communication

Biosynthesis and Metabolic Pathways of 3 Methylbutyl 2 Methylheptanoate

Elucidation of Esterification Mechanisms within Biological Systems

Esterification in biological systems is a crucial enzymatic process responsible for the synthesis of a wide array of ester compounds. longdom.org This reaction generally involves the condensation of an alcohol with an acyl-coenzyme A (acyl-CoA), a derivative of a carboxylic acid. longdom.orgresearchgate.net This process is distinct from chemical esterification which might use a free carboxylic acid and an alcohol in the presence of an acid catalyst. chemguide.co.uk In the biological context, the use of an activated acyl-CoA makes the reaction more thermodynamically favorable.

The general biological esterification reaction can be summarized as: Alcohol + Acyl-CoA → Ester + CoA-SH researchgate.net

This reaction is catalyzed by a class of enzymes known as acyltransferases. frontiersin.org Specifically, in the context of volatile ester formation in organisms like plants and yeast, alcohol acyltransferases (AATs) are the key players. researchgate.netnih.gov These enzymes facilitate the transfer of the acyl group from acyl-CoA to the alcohol, leading to the formation of the ester and the release of coenzyme A. nih.gov The diversity of esters found in nature is a direct result of the broad substrate specificity of some AATs, which can act on various alcohol and acyl-CoA substrates. nih.gov

The biosynthesis of these esters often occurs in specific cellular compartments. In plants, for instance, these reactions are thought to take place primarily in the plastids, such as chloroplasts and amyloplasts. longdom.org The production of volatile esters is a hallmark of the ripening process in many fruits, where it contributes to attracting seed dispersers. longdom.org

Precursor Derivation and Branched-Chain Amino Acid Metabolism (e.g., Isoleucine, Leucine (B10760876), Valine)

The two building blocks of 3-methylbutyl 2-methylheptanoate are the alcohol, 3-methylbutanol (also known as isoamyl alcohol), and the acyl group, 2-methylheptanoyl-CoA. The biosynthesis of these precursors is intricately linked to the metabolism of branched-chain amino acids (BCAAs), namely leucine and isoleucine. nih.gov

The alcohol moiety, 3-methylbutanol , is derived from the catabolism of leucine . The metabolic pathway, often referred to as the Ehrlich pathway in yeast, involves a series of enzymatic steps. researchgate.net First, leucine undergoes transamination, where its amino group is transferred to an α-keto acid (like α-ketoglutarate), to form α-ketoisocaproate. mdpi.com This is followed by a decarboxylation step to yield 3-methylbutanal. Finally, this aldehyde is reduced by an alcohol dehydrogenase to produce 3-methylbutanol.

The acyl moiety, 2-methylheptanoyl-CoA , is believed to be derived from the catabolism of isoleucine . Similar to leucine metabolism, isoleucine is first transaminated to form its corresponding α-keto acid, α-keto-β-methylvalerate. mdpi.com This intermediate then undergoes a series of reactions including oxidative decarboxylation and subsequent chain elongation steps to form 2-methylheptanoyl-CoA. The catabolism of BCAAs like leucine, isoleucine, and valine is a significant source of various volatile compounds in fruits. nih.govoup.com

Interestingly, studies on ripening fruits like apples and bananas have shown a marked increase in the free amino acids that correspond to the branched-chain volatiles being produced. nih.gov This suggests an active synthesis of these amino acid precursors, rather than just the breakdown of existing proteins, to fuel the production of aroma compounds. nih.gov

Table 1: Precursors of this compound and their Amino Acid Origins

Precursor MoleculeDerived FromCorresponding Amino Acid
3-Methylbutanol (Alcohol)Leucine CatabolismLeucine
2-Methylheptanoyl-CoA (Acyl-CoA)Isoleucine CatabolismIsoleucine

Enzymatic Catalysis in this compound Formation (e.g., Alcohol Acyl Transferases)

The final and definitive step in the biosynthesis of this compound is catalyzed by alcohol acyltransferases (AATs) . frontiersin.org These enzymes belong to the BAHD superfamily of acyltransferases. frontiersin.org AATs catalyze the condensation reaction between the alcohol (3-methylbutanol) and the acyl-CoA (2-methylheptanoyl-CoA) to form the ester. researchgate.net

The reaction is as follows: 3-Methylbutanol + 2-Methylheptanoyl-CoA --AAT--> this compound + CoA-SH

AATs are pivotal in determining the profile of volatile esters produced by an organism. researchgate.net The expression and activity of different AAT genes can vary significantly, and the substrate specificity of the encoded enzymes dictates which esters are synthesized. nih.gov For example, some AATs may have a high affinity for 3-methylbutanol and 2-methylheptanoyl-CoA, leading to the preferential production of this compound. The catalytic efficiency and selectivity of AATs are major factors in the biosynthesis of specific esters. researchgate.net

Research has identified and characterized AAT genes in various fruits, and their expression has been directly linked to the production of volatile esters. frontiersin.org The study of these enzymes is crucial for understanding and potentially manipulating the flavor and aroma profiles of fruits and other products.

Regulatory Mechanisms of Biosynthesis during Biological Development (e.g., Fruit Ripening)

The biosynthesis of this compound, like other volatile esters, is a highly regulated process, particularly during developmental stages such as fruit ripening. nih.govresearchgate.net The production of these aroma compounds is not constitutive but is instead turned on at specific times, often coinciding with seed maturity to attract animals for dispersal. nih.gov

The regulation occurs at multiple levels:

Gene Expression: The expression of genes encoding the key biosynthetic enzymes is a primary control point. Studies in various fruits, including apples and melons, have shown that the transcription of AAT genes increases significantly during ripening. nih.govwsu.edu Similarly, the expression of genes involved in the catabolism of branched-chain amino acids, such as branched-chain amino acid transaminases (BCATs), also increases during this period. nih.govoup.com This coordinated upregulation of the entire pathway ensures the efficient production of ester volatiles.

Substrate Availability: The synthesis of esters is also dependent on the availability of the precursor molecules, the alcohol and the acyl-CoA. As mentioned earlier, the concentration of free branched-chain amino acids, the ultimate source of these precursors, often increases during fruit ripening. nih.gov This increased pool of substrates can drive the biosynthetic pathway forward.

Hormonal Control: The process of fruit ripening itself is under complex hormonal control. In climacteric fruits like apples and bananas, the hormone ethylene (B1197577) plays a central role in initiating and coordinating the ripening process, including the production of aroma compounds. oup.com In non-climacteric fruits, other hormones like abscisic acid are more dominant. oup.com These hormonal signals trigger the downstream transcriptional changes that lead to ester biosynthesis.

The developmental regulation ensures that the production of volatile esters is timed correctly to serve its biological function. For example, in many fruits, the peak of ester emission coincides with the peak of the respiratory climacteric and full ripeness. researchgate.net

Synthetic Methodologies for 3 Methylbutyl 2 Methylheptanoate and Analogues

Conventional Chemical Synthesis via Esterification

The most common method for synthesizing 3-methylbutyl 2-methylheptanoate and its analogues is the Fischer-Speier esterification. This acid-catalyzed reaction involves the condensation of an alcohol with a carboxylic acid. In the case of this compound, the reactants are 3-methylbutanol (isoamyl alcohol) and 2-methylheptanoic acid.

The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of one of the reactants, typically the less expensive one, is used. Another strategy to maximize the yield is the removal of water, a byproduct of the reaction, often accomplished through azeotropic distillation using a Dean-Stark apparatus.

Commonly used acid catalysts for Fischer esterification include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH). The general reaction is as follows:

CH₃(CH₂)₄CH(CH₃)COOH + (CH₃)₂CHCH₂CH₂OH ⇌ CH₃(CH₂)₄CH(CH₃)COOCH₂CH₂(CH)₂(CH₃)₂ + H₂O

While effective, conventional esterification often requires high reaction temperatures and long reaction times, which can lead to the formation of byproducts and necessitate energy-intensive purification steps.

Table 1: Comparison of Catalysts in Conventional Esterification of Isoamyl Alcohol

CatalystReactantsMolar Ratio (Acid:Alcohol)Temperature (°C)Reaction Time (h)Yield (%)Reference
Sulfuric AcidAcetic Acid, Isoamyl Alcohol1:1.5140-1801~70Science Ready
Amberlyst-15Acetic Acid, Isoamyl Alcohol1:2Reflux1~85 begellhouse.com
Sulfated ZirconiaAcetic Acid, Isoamyl Alcohol1:1100483

Chemo-Enzymatic and Biocatalytic Synthesis Approaches for Esters

In recent years, chemo-enzymatic and biocatalytic methods have gained prominence as greener alternatives to conventional chemical synthesis. These approaches utilize enzymes, typically lipases, as catalysts. Lipases offer several advantages, including high specificity, milder reaction conditions (lower temperatures and pressures), and the production of "natural" esters, which are highly valued in the food and fragrance industries.

The enzymatic synthesis of esters can be carried out through direct esterification or transesterification. In direct esterification, the same reactants as in Fischer esterification are used. In transesterification, an existing ester reacts with an alcohol to form a new ester.

Immobilized lipases are often preferred in industrial applications as they can be easily separated from the reaction mixture and reused, reducing operational costs. Common lipase sources include Candida antarctica, Rhizomucor miehei, and Thermomyces lanuginosus.

The optimization of biocatalytic ester synthesis involves several parameters, including the choice of solvent, water activity, temperature, substrate molar ratio, and enzyme loading. For instance, in the synthesis of isoamyl butyrate, an analogue of this compound, the use of a solvent-free system with immobilized Candida antarctica lipase B (Novozym 435) has been shown to be highly efficient.

Table 2: Optimization of Lipase-Catalyzed Synthesis of Isoamyl Esters

EsterLipase SourceReaction ConditionsYield (%)Reference
Isoamyl Acetate (B1210297)Candida antarctica Lipase B50°C, 1:3 molar ratio (acid:alcohol), 2.5% enzyme loading, 10 h95 begellhouse.com
Isoamyl ButyrateMucor miehei Lipase30°C, 1.0 M acid, 1.25 M alcohol, 60 h98 researchgate.net
Isoamyl PropionateCandida antarctica Lipase B50°C, 1:3 molar ratio (acid:alcohol), 2.5% enzyme loading, 10 h95 begellhouse.com

Advances in Green Chemistry for Ester Production

The principles of green chemistry are increasingly being applied to the synthesis of esters to minimize environmental impact and enhance sustainability. Key strategies include the use of renewable feedstocks, solvent-free reaction conditions, and the development of reusable catalysts.

Biocatalysis itself is a cornerstone of green chemistry in ester production. The use of enzymes allows for reactions to be conducted under milder conditions, reducing energy consumption. Furthermore, the high selectivity of enzymes minimizes the formation of byproducts, simplifying purification processes and reducing waste generation.

Solvent selection is another critical aspect of green ester synthesis. Traditional organic solvents are often volatile and can be hazardous. The use of solvent-free systems, where one of the reactants acts as the solvent, is a highly effective green approach. Other alternatives include the use of ionic liquids or supercritical fluids like carbon dioxide, which can offer advantages in terms of reaction rates and product separation.

The development of solid acid catalysts, such as zeolites and ion-exchange resins, is another area of progress in green ester synthesis. These heterogeneous catalysts can be easily recovered and reused, similar to immobilized enzymes, and can offer high activity and selectivity.

Table 3: Green Chemistry Metrics for Ester Synthesis

MetricDefinitionImportance in Ester Synthesis
Atom Economy (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100%High atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing waste. Esterification reactions generally have good atom economy.
E-Factor (Environmental Factor) Mass of waste / Mass of productA lower E-factor signifies a greener process with less waste generation. Biocatalytic and solvent-free methods typically have lower E-factors.
Process Mass Intensity (PMI) Total mass in a process / Mass of productPMI considers all materials used in a process, including solvents and reagents for workup. Minimizing PMI is a key goal in green industrial processes.

Yield Optimization and Purity Control in Large-Scale Synthesis

The transition from laboratory-scale synthesis to large-scale industrial production of this compound and other flavor esters presents several challenges related to yield optimization and purity control.

In conventional chemical synthesis, optimizing yield often involves manipulating the equilibrium of the esterification reaction. This can be achieved by using a significant excess of one reactant or by continuously removing water from the reaction mixture. However, these strategies can increase downstream processing costs for reactant recovery and waste treatment.

For biocatalytic processes, yield optimization focuses on creating the ideal environment for the enzyme. This includes controlling temperature, pH, and water activity. Substrate inhibition can also be a factor, where high concentrations of either the alcohol or the acid can reduce the enzyme's activity. Therefore, carefully controlling the molar ratio of the substrates is crucial.

Purity control is paramount for flavor and fragrance compounds, as even trace impurities can significantly impact the final aroma profile. Common purification techniques for esters include:

Washing: The crude reaction mixture is often washed with a weak base, such as sodium bicarbonate solution, to neutralize any remaining acid catalyst and unreacted carboxylic acid.

Distillation: Fractional distillation is a widely used method to separate the ester from unreacted alcohol, water, and other byproducts based on differences in their boiling points.

Chromatography: For high-purity applications, column chromatography may be employed to remove minor impurities.

In large-scale production, process control and monitoring are essential to ensure consistent product quality. This includes real-time analysis of the reaction progress and product purity using techniques such as gas chromatography (GC).

Analytical Techniques for Characterization and Quantification of 3 Methylbutyl 2 Methylheptanoate

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the definitive identification of 3-methylbutyl 2-methylheptanoate. In this method, the volatile ester is first separated from other compounds in a sample by gas chromatography. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This ionization process causes the molecule to fragment into a predictable pattern of smaller, charged ions.

The fragmentation of esters in GC-MS typically involves cleavage at the C-O bond of the ester group and rearrangements. researchgate.netlibretexts.org By analyzing the m/z values of these fragments, chemists can deduce the structure of the original molecule. The combination of the retention time from the gas chromatograph and the unique mass spectrum provides a high degree of confidence in the identification of this compound. researchgate.net

High-Resolution Chromatographic Separation (e.g., GC-FID, GC-O)

High-resolution chromatographic techniques are essential for separating this compound from other volatile compounds in a complex mixture, which is crucial for both its identification and quantification.

Gas Chromatography-Flame Ionization Detection (GC-FID): This technique is widely used for the quantitative analysis of volatile organic compounds. oup.com After separation on a GC column, the eluted compounds are burned in a hydrogen-air flame. The combustion process produces ions, generating a current that is proportional to the amount of the compound present. GC-FID is known for its robustness and wide linear range, making it suitable for determining the concentration of this compound.

The choice of GC column is critical for achieving high-resolution separation. Columns with different stationary phases, such as the CP-Sil 8 CB, are selected based on the polarity of the analytes to be separated. nih.gov

Advanced Extraction and Pre-concentration Methods (e.g., HS-SPME, MEPS)

Due to the often low concentrations of this compound in natural samples, advanced extraction and pre-concentration techniques are employed to isolate and enrich the analyte before instrumental analysis. mdpi.comresearchgate.net

Headspace-Solid Phase Microextraction (HS-SPME): This is a solvent-free, simple, and sensitive method for extracting volatile and semi-volatile compounds from a sample. nih.govunicam.it In HS-SPME, a fused silica (B1680970) fiber coated with a sorbent material is exposed to the headspace (the gas phase above the sample). The volatile compounds, including this compound, adsorb onto the fiber. The fiber is then retracted and inserted into the injector of a gas chromatograph, where the analytes are thermally desorbed for analysis. researchgate.net The efficiency of the extraction depends on factors such as the fiber coating (e.g., DVB/CAR/PDMS), extraction time, and temperature, which are optimized for each specific application. unicam.itfrontiersin.org

Micro-Extraction by Packed Sorbent (MEPS): MEPS is a miniaturized version of solid-phase extraction (SPE) that uses a small amount of sorbent packed into a syringe. It is a rapid and efficient technique for sample cleanup and pre-concentration. The sample is drawn through the sorbent bed, where the analyte of interest is retained. The sorbent is then washed, and the analyte is eluted with a small volume of solvent, ready for chromatographic analysis. MEPS offers advantages in terms of reduced solvent consumption and faster sample processing times compared to traditional SPE. oup.com

These extraction techniques are crucial for improving the detection limits and accuracy of the analysis of this compound in various matrices. mdpi.com

Quantitative Determination Strategies (e.g., Stable Isotope Dilution Assays, Aroma Extract Dilution Analysis)

Stable Isotope Dilution Assays (SIDA): SIDA is considered the gold standard for quantitative analysis due to its high accuracy and precision. nih.govnih.gov This method involves adding a known amount of a stable isotope-labeled version of the target analyte (in this case, an isotopically labeled this compound) to the sample as an internal standard. The labeled and unlabeled compounds behave almost identically during extraction, cleanup, and chromatography. By measuring the ratio of the unlabeled analyte to the labeled internal standard using mass spectrometry, the exact concentration of the native compound in the original sample can be determined, correcting for any losses during sample preparation. frontiersin.org

The following table summarizes the key quantitative determination strategies:

TechniquePrincipleAdvantages
Stable Isotope Dilution Assay (SIDA) A known amount of an isotopically labeled internal standard is added to the sample. The ratio of the native analyte to the internal standard is measured by MS.High accuracy and precision, corrects for analyte loss during sample preparation.
Aroma Extract Dilution Analysis (AEDA) A sample extract is serially diluted and analyzed by GC-O to determine the odor potency of individual compounds.Identifies the most potent odor-active compounds in a sample.

Spectroscopic Characterization Techniques (e.g., NMR, CD) for Structural Elucidation

While GC-MS is excellent for identification, other spectroscopic techniques can provide more detailed structural information, especially regarding the chirality of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR spectra can be used to confirm the structure of this compound by identifying the different chemical environments of the hydrogen and carbon atoms in the molecule. researchgate.net The chemical shifts, splitting patterns (multiplicity), and integration of the peaks in an NMR spectrum can be used to piece together the molecule's structure. youtube.com For example, the signals corresponding to the methyl groups, methylene (B1212753) groups, and the methine group in both the alcohol and acid moieties of the ester can be assigned. chemicalbook.comchemicalbook.comspectrabase.com

Circular Dichroism (CD) Spectroscopy: Since 2-methylheptanoic acid is a chiral molecule, this compound can exist as enantiomers. Circular dichroism spectroscopy is a powerful technique for studying chiral molecules. jascoinc.comwikipedia.orglibretexts.org It measures the differential absorption of left and right circularly polarized light. libretexts.org Chiral molecules will absorb one type of circularly polarized light more than the other, resulting in a CD spectrum. tum.de This technique can be used to determine the enantiomeric composition of this compound, which can be important as different enantiomers often have distinct sensory properties.

Ecological and Biological Roles of 3 Methylbutyl 2 Methylheptanoate Non Human Focus

Role as Semiochemicals in Interspecies Communication

Semiochemicals are signaling chemicals used by organisms to communicate. While direct evidence for 3-methylbutyl 2-methylheptanoate is not documented in the provided research, the broader family of esters is fundamental to chemical communication in insects. These compounds are involved in recognizing potential mates, locating food sources, and identifying suitable sites for laying eggs nih.gov. Insect carboxyl/cholinesterases are a family of enzymes known to be involved in the degradation of insect pheromones and plant odors, highlighting the importance of ester-based signaling in their life cycles mdpi.com.

Pheromones are chemicals used for communication within a single species, while kairomones are interspecific signals that benefit the receiver. Esters are a well-known class of insect pheromones. Although there is no specific literature identifying this compound as an insect pheromone or kairomone, its structural relatives are known to function as such. The intricate chemosensory systems of insects are adept at detecting a wide array of chemical odors, including various esters, to mediate behaviors crucial for survival and reproduction nih.gov.

Plants emit a wide array of volatile organic compounds (VOCs) to interact with their environment, including attracting pollinators and defending against herbivores. Esters are a major component of these VOC profiles. For example, some plants use esters like methyl benzoate (B1203000) to attract pollinators and other insects scentspiracy.com. The evolution of insect olfactory receptors shows adaptation to specific niches, such as developing a preference for short-chain esters found in fresh fruits, which guides them to food sources nih.gov. This indicates a critical role for esters in mediating the relationships between plants and insects, although the specific function of this compound in this context remains to be investigated.

Function as Defensive Compounds in Organisms

Insects employ a vast arsenal (B13267) of chemical defenses to deter predators sciendo.com. These defenses can be sequestered from their diet or synthesized de novo usda.gov. Defensive secretions often contain complex mixtures of chemicals, including various acids, aldehydes, and esters uni-bayreuth.deresearchgate.net. For instance, the defensive secretion of the phasmid Eurycantha calcarata contains nine different esters, among other compounds eje.cz. Similarly, some long-horn beetles secrete a discharge containing o-cresol (B1677501) and toluene (B28343) from their mandibular glands sciendo.com. While these examples show that esters are part of insect defensive chemistry, there is currently no specific research identifying this compound as a defensive compound in any organism.

Contribution to Volatile Profiles in Biological Systems (e.g., Fruit Aroma)

Esters are paramount to the aroma and flavor of many fruits nih.gov. While this compound has not been specifically identified in the cited fruit studies, numerous structurally similar esters are key contributors to the characteristic scents of apples, guavas, and mangoes.

The aroma of apples, for example, is a complex blend where esters can constitute over 80% of the total volatile compounds nih.gov. Important esters include butyl acetate (B1210297), hexyl acetate, and various branched-chain esters like 2-methylbutyl acetate and ethyl 2-methylbutanoate nih.govnih.gov. These compounds are responsible for the "fruity" and "floral" notes that define apple aroma nih.gov. Different cultivars exhibit unique ester profiles; for instance, 2-methylbutyl acetate is a main ester in 'Fuji' apples, while hexyl 2-methylbutanoate is significant in 'Golden Reinders' apples nih.govnih.gov.

In guavas (Psidium guajava), esters are also a dominant chemical class in their volatile profile. A study on sour guava (Psidium acidum) identified 49 esters, with 3-methylbutyl butanoate being one of the most important odor-active compounds contributing to its typical aroma sld.cu. Other studies on different guava cultivars have identified a multitude of esters, including ethyl hexanoate (B1226103) and (Z)-3-hexenyl acetate, as crucial for their unique flavor nih.govjfda-online.com. The presence of these esters, particularly those with branched chains, underscores their importance in creating the characteristic tropical and fruity scent of guava nih.govresearchgate.net.

Table 1: Examples of Structurally Similar Esters in Fruit Volatile Profiles

Compound Name Fruit(s) Reference(s)
2-Methylbutyl Acetate Apple nih.govnih.gov
Ethyl 2-Methylbutanoate Apple, Mango nih.govresearchgate.netresearchgate.net
Hexyl 2-Methylbutanoate Apple nih.gov
3-Methylbutyl Butanoate Sour Guava, Mango sld.curesearchgate.net
Butyl 2-Methylbutanoate Apple nih.gov
4-Methylpentyl 2-Methylbutanoate Pepper mdpi.com

Investigated Biological Activities of Analogues (e.g., Nematicidal Activity against Bursaphelenchus xylophilus)

While direct studies on the biological activity of this compound are scarce, research into its analogues has revealed significant findings. Specifically, studies have investigated the nematicidal properties of various natural ester compounds against the pine wood nematode, Bursaphelenchus xylophilus, a major pest causing pine wilt disease.

In this research, a close analogue, 3-methylbutyl 2-methylbutanoate , demonstrated potent nematicidal activity. At a concentration of 1 mg/mL, this compound achieved 100% mortality against the pine wood nematode. Further testing established its median lethal concentration (LC50) value to be 0.0326 mg/mL. This high level of activity places it among the most effective natural esters tested in the study. The research highlighted that esters with a 2-methylbutyric acid moiety, such as 3-methylbutyl 2-methylbutanoate, were generally more potent than other tested esters. These findings suggest that natural esters of this type merit further investigation as potential environmentally safe nematicides for controlling pine wood nematode infestations.

**Table 2: Nematicidal Activity of 3-Methylbutyl 2-Methylbutanoate and Other Active Esters against *Bursaphelenchus xylophilus***

Compound Mortality at 1 mg/mL (%) LC50 (mg/mL)
3-Methylbutyl 2-methylbutanoate 100 0.0326
Isobutyl 2-methylbutanoate 100 0.0284
3-Methylbutyl tiglate 100 0.0218
3-Methyl-2-butenyl 2-methylbutanoate 98.73 0.0402
Pentyl 2-methylbutanoate 97.63 0.0480

Computational and Theoretical Studies on 3 Methylbutyl 2 Methylheptanoate

Structure-Activity Relationship (SAR) Investigations for Biological Function

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and toxicology for establishing a link between a molecule's chemical structure and its biological activity. For a fragrance molecule like 3-methylbutyl 2-methylheptanoate, the primary "activity" of interest is its interaction with olfactory receptors to produce a specific odor perception. SAR studies in this context aim to identify the key structural features—or pharmacophores—responsible for its characteristic fruity scent.

The core principle of SAR is that the biological effect of a substance is a function of its molecular structure. Minor modifications to the structure can lead to significant changes in activity. For aliphatic esters, key structural aspects influencing their odor profile include the length and branching of both the alcohol and carboxylic acid chains, and the nature of the ester functional group itself.

In the case of this compound, SAR analysis would involve comparing its odor profile (e.g., intensity, character) with that of structurally related esters. By systematically altering parts of the molecule—for instance, changing the branching of the butyl group or the length of the heptanoate (B1214049) chain—researchers can deduce which molecular fragments are crucial for its specific fruity aroma. Quantitative Structure-Activity Relationship (QSAR) models take this a step further by creating mathematical equations that quantitatively link structural descriptors to activity.

Illustrative SAR Data for Fruity Esters

To demonstrate the principles of SAR, the following table presents hypothetical data for this compound and several structural analogs. The data illustrates how changes in chain length and branching could affect the perceived odor intensity.

Compound NameStructureChange from Parent MoleculeHypothetical Odor Intensity (1-10)
This compound Parent Molecule8.5
3-Methylbutyl heptanoateNo methyl group on acid chain7.0
Butyl 2-methylheptanoateStraight chain alcohol6.5
3-Methylbutyl 2-methyloctanoateLonger acid chain8.0
3-Methylbutyl 2-methylbutanoateShorter acid chain7.5

This table is for illustrative purposes only and does not represent real experimental data.

Molecular Modeling and Docking Simulations with Biological Receptors (e.g., Olfactory Receptors)

Molecular modeling allows for the three-dimensional visualization and simulation of molecules, providing critical insights into their interactions with biological targets. For this compound, a key application is molecular docking, a computational technique used to predict how a molecule (the ligand) binds to a receptor, such as an olfactory receptor (OR).

Olfactory receptors are G protein-coupled receptors (GPCRs) located in the nasal cavity. The perception of smell begins when an odorant molecule, like this compound, fits into a specific binding pocket within one or more of these receptors. Since obtaining experimental structures of ORs is challenging, computational models of these receptors are often built using homology modeling, based on the known structures of other GPCRs.

Docking simulations would place the this compound molecule into the binding pocket of a modeled human olfactory receptor known to respond to fruity esters. The simulation software then calculates the most likely binding pose and estimates the binding affinity, or strength of the interaction. This analysis can reveal:

Key Amino Acid Interactions: Identifying which amino acid residues in the receptor form bonds (e.g., hydrogen bonds, van der Waals forces, hydrophobic interactions) with the ester.

Binding Conformation: The specific 3D shape the molecule adopts to fit within the binding site.

Basis of Specificity: Why this molecule binds to a particular receptor and why structurally similar molecules might bind differently or not at all.

Hypothetical Docking Interaction Data

The following table illustrates the potential interactions between different parts of the this compound molecule and amino acid residues within a hypothetical olfactory receptor binding pocket.

Molecular Region of LigandInteracting Amino Acid Residue (Hypothetical)Type of Interaction
Carbonyl Oxygen (C=O)Serine (Ser), Threonine (Thr)Hydrogen Bond
Ester Oxygen (C-O-C)Phenylalanine (Phe), Leucine (B10760876) (Leu)Van der Waals
2-Methyl Group (on heptanoate)Valine (Val), Isoleucine (Ile)Hydrophobic Interaction
Heptanoate Alkyl ChainLeucine (Leu), Alanine (Ala)Hydrophobic Interaction
3-Methylbutyl GroupTryptophan (Trp), Proline (Pro)Hydrophobic Interaction

This table is for illustrative purposes only and does not represent real experimental data.

Quantum Chemical Calculations for Conformational Analysis and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, provide highly accurate information about the electronic structure, geometry, and energy of molecules. A primary application for a flexible molecule like this compound is conformational analysis.

The molecule is not static; it can rotate around its single bonds, adopting numerous different three-dimensional shapes, or conformers. Each conformer has a specific potential energy, and the molecule will preferentially exist in lower-energy, more stable conformations. Quantum chemical methods, such as Density Functional Theory (DFT), can be used to:

Optimize Geometries: Calculate the most stable 3D structure for each possible conformer.

Calculate Energies: Determine the relative energies of these conformers to predict which ones are most populated at a given temperature.

Determine Rotational Barriers: Calculate the energy required to rotate from one conformer to another.

This information is crucial because the biological activity of a molecule often depends on its ability to adopt a specific conformation to fit into a receptor's binding site. Conformational analysis can also predict molecular reactivity by examining the distribution of electrons and the energies of molecular orbitals.

Illustrative Conformational Energy Data

The table below shows hypothetical results from a quantum chemical calculation, analyzing the rotation around the C-O bond of the ester group in this compound.

Dihedral Angle (O=C-O-C)Conformation NameRelative Energy (kJ/mol)
~0°syn-periplanar20.0 (Unstable)
~60°+syn-clinal (gauche)5.0
~120°+anti-clinal9.0
~180°anti-periplanar0.0 (Most Stable)
~240°-anti-clinal9.0
~300°-syn-clinal (gauche)5.0

This table is for illustrative purposes only and does not represent real experimental data.

Predictive Algorithms for Biological Activities Based on Molecular Structure

In recent years, machine learning and artificial intelligence have become powerful tools for predicting the biological activities and properties of chemical compounds. For this compound, these predictive algorithms could be used to estimate a wide range of properties, including its odor profile, biodegradability, or potential toxicity, based solely on its molecular structure.

These methods typically involve two main steps:

Molecular Descriptor Calculation: The molecule's 2D or 3D structure is converted into a series of numerical values known as molecular descriptors. These can range from simple properties like molecular weight and logP (a measure of lipophilicity) to more complex topological indices or molecular fingerprints that encode structural fragments.

Model Training and Prediction: A machine learning model (e.g., random forest, neural network, support vector machine) is trained on a large dataset of molecules for which the activity of interest is already known. The model learns the complex relationships between the descriptors and the activity. Once trained, this model can then predict the activity of a new, untested molecule like this compound.

These predictive models are especially valuable for rapidly screening large numbers of compounds and prioritizing them for further experimental testing, saving significant time and resources.

Example Molecular Descriptors for Predictive Modeling

The following table lists some of the key molecular descriptors that would be calculated for this compound to be used as input for a predictive algorithm.

Descriptor TypeDescriptor NameCalculated Value for C12H24O2
PhysicochemicalMolecular Weight200.32 g/mol
PhysicochemicallogP (Octanol-Water Partition Coefficient)

Future Research Directions and Unanswered Questions for 3 Methylbutyl 2 Methylheptanoate

Deeper Elucidation of Novel Biosynthetic Pathways and Regulatory Networks

A significant knowledge gap exists regarding the biogenesis of 3-Methylbutyl 2-methylheptanoate. While it is presumed to be formed through the esterification of 3-methylbutanol and 2-methylheptanoic acid, the specific enzymatic machinery and regulatory networks governing this process in various organisms are yet to be identified. Future research should prioritize the following:

Identification of Key Enzymes: Research is needed to isolate and characterize the specific acyltransferases or ester synthases responsible for catalyzing the formation of this compound in organisms where it is found.

Gene Cluster Analysis: Investigating the genomic context of the identified enzyme-encoding genes may reveal linked genes involved in precursor synthesis or regulation, providing a more complete picture of the biosynthetic pathway.

Regulatory Mechanisms: Studies are required to understand how environmental and developmental cues influence the expression of genes involved in the biosynthesis of this ester. This includes investigating the role of transcription factors, signaling molecules, and epigenetic modifications.

Unraveling these biosynthetic pathways will not only enhance our fundamental understanding of secondary metabolism but also provide the genetic tools necessary for the metabolic engineering of microorganisms or plants for targeted production of this compound.

Comprehensive Mapping of Natural Distribution and Ecological Significance

The known occurrences of this compound are sporadic, with reports of its presence in some fruits and alcoholic beverages. However, a systematic and comprehensive survey of its distribution in the natural world is lacking. A thorough investigation into its natural sources is a crucial first step toward understanding its ecological roles. Key research areas include:

Broad-Based Screening: A large-scale screening of various plant species, microorganisms, and insects for the presence of this compound is necessary to create a detailed map of its natural distribution.

Ecological Role Elucidation: Once its distribution is better understood, research should focus on its specific ecological functions. For instance, does it act as a pheromone for insect communication, a defense compound against herbivores or pathogens, or an attractant for pollinators or seed dispersers?

Interspecies Interactions: Investigating the effect of this compound on the behavior and physiology of associated organisms will be critical to understanding its role in mediating ecological interactions.

A deeper appreciation of its ecological significance could open up new avenues for its application in areas such as sustainable agriculture (e.g., as a biopesticide or a pollinator attractant).

Development of Advanced Analytical Platforms for Trace Analysis and Metabolomics

To effectively study the biosynthesis, distribution, and ecological roles of this compound, sensitive and robust analytical methods are required, particularly for detecting and quantifying trace amounts in complex biological matrices. Future research should focus on:

High-Sensitivity Detection Methods: The development of advanced analytical techniques, such as gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) or comprehensive two-dimensional gas chromatography (GC×GC), will be essential for the reliable detection and quantification of this ester at very low concentrations.

Metabolomic Profiling: Integrating this compound analysis into broader metabolomics platforms will allow researchers to study its relationship with other metabolites and understand its position within the larger metabolic network of an organism.

In Situ Analysis: The development of techniques for the in situ analysis of this volatile compound in real-time would provide invaluable insights into its dynamic emission from organisms in response to environmental stimuli.

These advanced analytical capabilities will be instrumental in answering fundamental questions about the production and function of this compound in its natural context.

Exploration of Sustainable and Efficient Production Methods (e.g., Biocatalysis)

The current production of this compound likely relies on traditional chemical synthesis, which may involve harsh reaction conditions and the use of non-renewable resources. The development of sustainable and efficient production methods is a key area for future research.

Biocatalysis, the use of enzymes or whole cells to catalyze chemical reactions, offers a promising green alternative. Research in this area should explore:

Enzyme Screening and Engineering: Identifying and optimizing lipases or esterases that can efficiently catalyze the synthesis of this compound is a primary objective. Protein engineering could be employed to improve enzyme activity, stability, and selectivity.

Process Optimization: The development of efficient bioreactor configurations and downstream processing techniques will be crucial for achieving high yields and purity of the final product. This includes exploring solvent-free reaction systems and enzyme immobilization techniques for catalyst reuse. hmdb.ca

Fermentative Production: A more advanced approach would involve the metabolic engineering of microorganisms to produce this compound directly from simple sugars, offering a potentially highly sustainable and cost-effective production route.

The successful development of biocatalytic methods would align with the growing demand for green chemistry and sustainable manufacturing processes in the flavor, fragrance, and other chemical industries.

ParameterConventional Catalysis (Hypothetical)Biocatalysis (Projected)
Catalyst Strong acids (e.g., H₂SO₄)Lipases (e.g., from Candida antarctica)
Temperature HighMild (e.g., 40-70°C)
Solvent Often organic solventsSolvent-free or green solvents
Byproducts Potential for unwanted side-productsHigh selectivity, fewer byproducts
Sustainability Relies on non-renewable resourcesUtilizes renewable resources, biodegradable catalyst

Table 1: A comparative overview of hypothetical conventional versus projected biocatalytic production of this compound.

Integrative 'Omics' Approaches for Holistic Understanding of its Biological Roles

To gain a comprehensive and systems-level understanding of the biological roles of this compound, it is essential to move beyond single-gene or single-metabolite analyses. Integrative 'omics' approaches, which combine genomics, transcriptomics, proteomics, and metabolomics, will be pivotal.

Future research should aim to:

Correlate Genotype with Chemotype: By combining genomic data with metabolomic profiling, researchers can identify genetic variations that are associated with differences in the production of this compound.

Uncover Regulatory Networks: Transcriptomic and proteomic analyses can reveal how the expression of genes and the abundance of proteins involved in the biosynthesis and transport of this ester are regulated in response to various stimuli.

Elucidate Physiological Effects: 'Omics' approaches can be used to investigate the downstream effects of this compound on cellular processes and signaling pathways in both the producing organism and any interacting organisms. nih.govsigmaaldrich.com

By integrating these different layers of biological information, a more holistic and predictive model of the function of this compound can be constructed, paving the way for a deeper understanding of its significance in biology and its potential for novel applications.

'Omics' FieldResearch QuestionPotential Outcome
Genomics What are the genes responsible for the biosynthesis of this compound?Identification of key biosynthetic genes for metabolic engineering.
Transcriptomics How is the expression of these biosynthetic genes regulated?Understanding of the regulatory networks controlling production.
Proteomics What are the specific enzymes and other proteins involved in its production and transport?Characterization of the functional protein machinery.
Metabolomics How does the production of this ester correlate with other metabolic pathways?Insight into its role within the broader metabolic context.

Table 2: Application of 'omics' technologies to the study of this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.